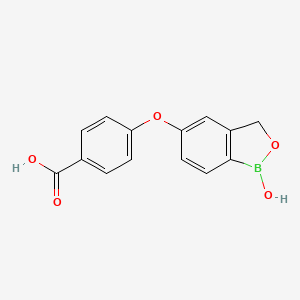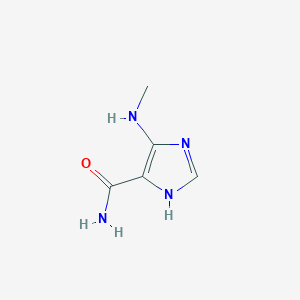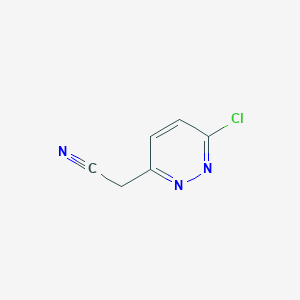
Crisaborole m-Isomer
Übersicht
Beschreibung
Crisaborole m-Isomer is a non-steroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema). It is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by increasing cyclic adenosine monophosphate levels in cells . This compound is known for its efficacy in improving disease severity and reducing the risk of infection .
Wirkmechanismus
Target of Action
Crisaborole m-Isomer, also known as “3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile”, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Biochemical Pathways
The inhibition of PDE4 by Crisaborole affects the biochemical pathways involved in inflammation. The elevated cAMP levels suppress the NF-kB pathway, which is a key player in the inflammatory response . This suppression results in the reduction of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in conditions like psoriasis and atopic dermatitis .
Result of Action
The molecular and cellular effects of Crisaborole’s action involve a reduction in local inflammation in the skin and prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .
Action Environment
The efficacy and safety of Crisaborole can be influenced by various environmental factors. It’s worth noting that the topical application of this drug is useful as it potentiates the localization of this drug in the skin .
Biochemische Analyse
Biochemical Properties
Crisaborole m-Isomer is a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that converts the intracellular second messenger 3’5′-cyclic adenosine monophosphate (cAMP) into the active metabolite adenosine monophosphate (AMP) . By inhibiting PDE4 and thus increasing levels of cAMP, this compound controls inflammation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been reported to improve disease severity, reduce the risk of infection, and reduce the signs and symptoms in patients with mild to moderate atopic dermatitis . It reduces the local inflammation in the skin and prevents further exacerbation of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the bimetal center of the phosphodiesterase 4 enzyme . This interaction leads to the inhibition of PDE4 and an increase in the levels of cAMP, which in turn controls inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time . It has been reported to improve global atopic dermatitis signs and symptoms in 28-day phase 3 studies .
Metabolic Pathways
This compound is substantially metabolized into inactive metabolites . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well defined in the literature.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well defined in the literature. Its structure, which contains a boron atom, facilitates skin penetration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Crisaborole m-Isomer can be synthesized through various chemical routes. One common method involves the reaction of 4-bromobenzonitrile with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Crisaborole m-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Crisaborole m-Isomer has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Primarily used in dermatology for treating atopic dermatitis. .
Industry: Utilized in the formulation of topical ointments and creams for skin conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apremilast: Another phosphodiesterase 4 inhibitor used for treating psoriasis and psoriatic arthritis.
Pimecrolimus: A topical calcineurin inhibitor used for atopic dermatitis.
Tacrolimus: Another topical calcineurin inhibitor used for severe atopic dermatitis.
Uniqueness
Crisaborole m-Isomer is unique in its ability to penetrate the skin effectively due to its boron-containing structure. This feature enhances its binding to the bimetal center of phosphodiesterase 4, making it a potent inhibitor with a good safety profile .
Eigenschaften
IUPAC Name |
3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIPEQILCQEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-42-5 | |
| Record name | Crisaborole m-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole m-isomer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





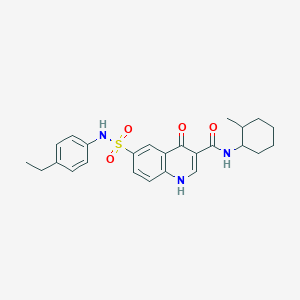
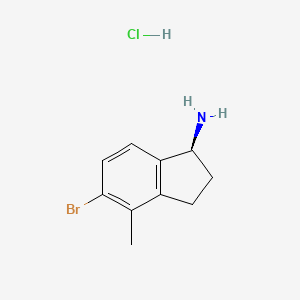
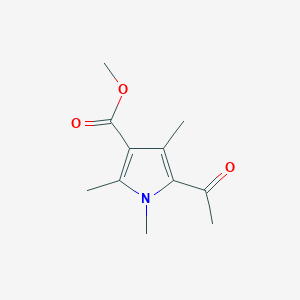
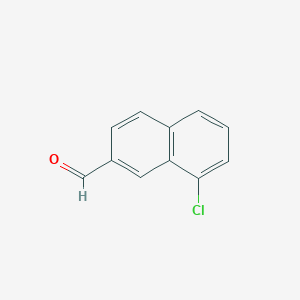
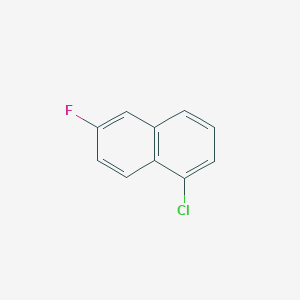
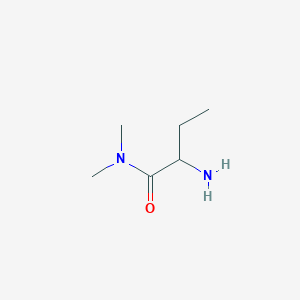

![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)
